1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that features a unique combination of furan, naphthalene, and thiophene moieties linked through a urea functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-3-carboxaldehyde, naphthalene-1-carboxaldehyde, and 2-(thiophen-2-yl)ethylamine.
Step 1: The furan-3-carboxaldehyde is reacted with naphthalene-1-carboxaldehyde in the presence of a base to form the corresponding Schiff base.
Step 2: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the corresponding amine.
Step 3: The amine is then reacted with 2-(thiophen-2-yl)ethyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the urea functional group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products:
Oxidation: Furan and thiophene oxides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug design due to its unique structural features.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with specific molecular targets such as enzymes or receptors. The furan, naphthalene, and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The urea group can form hydrogen bonds with active site residues, modulating the activity of target proteins.
Comparison with Similar Compounds
- 1-(Furan-2-ylmethyl)-3-(naphthalen-2-ylmethyl)-1-(2-(thiophen-3-yl)ethyl)urea
- 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-3-yl)ethyl)urea
Uniqueness:
- The specific positioning of the furan, naphthalene, and thiophene rings in 1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea provides unique electronic and steric properties.
- This compound may exhibit different reactivity and biological activity compared to its analogs due to the distinct spatial arrangement of its functional groups.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S/c26-23(24-15-20-7-3-6-19-5-1-2-9-22(19)20)25(16-18-11-13-27-17-18)12-10-21-8-4-14-28-21/h1-9,11,13-14,17H,10,12,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDCNSXIJNIBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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